N-(5-chloropyridin-2-yl)-2-methylbenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-methylbenzamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloropyridin-2-yl)-2-methylbenzamide can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(5-chloropyridin-2-yl)-2-methylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties, including its ability to act as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
- N-(5-chloropyridin-2-yl)-2-methylbenzamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWQNPZAARADES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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